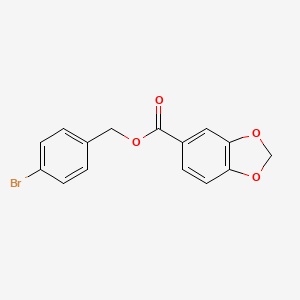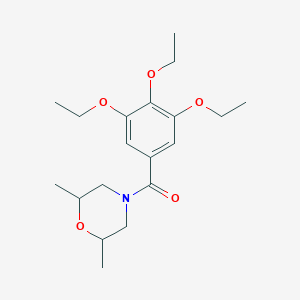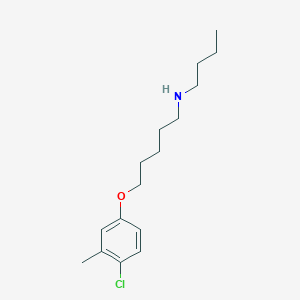
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic commonly used in medical procedures. It was first synthesized in 1957 by chemist Paul Janssen and has since been widely used in the medical field due to its effectiveness and low toxicity.
Mechanism of Action
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to and inhibiting the function of sodium channels in the nerve cell membrane, preventing the influx of sodium ions that are necessary for the generation of an action potential.
Biochemical and Physiological Effects:
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as acetylcholine and norepinephrine, and to increase the release of the inhibitory neurotransmitter GABA. It has also been shown to decrease the activity of enzymes involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine has a number of advantages as a local anesthetic for use in lab experiments. It is highly effective and has a long duration of action, allowing for prolonged anesthesia. However, it also has a number of limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are a number of potential future directions for research on N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine. These include investigating its potential use in the treatment of chronic pain, exploring its mechanism of action in greater detail, and developing new formulations with improved efficacy and safety profiles. Additionally, there is a need for further research on the potential long-term effects of N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine use, particularly in patients with pre-existing medical conditions.
Synthesis Methods
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine is synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylphenol with n-butylamine to form 4-chloro-3-methylphenoxybutylamine. This compound is then reacted with 1-bromopentane to form N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine.
Scientific Research Applications
N-butyl-5-(4-chloro-3-methylphenoxy)-1-pentanamine has been extensively studied for its use as a local anesthetic in medical procedures such as surgery, dental work, and labor and delivery. It has also been investigated for its potential use in the treatment of chronic pain and as a treatment for cardiac arrhythmias.
properties
IUPAC Name |
N-butyl-5-(4-chloro-3-methylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-4-10-18-11-6-5-7-12-19-15-8-9-16(17)14(2)13-15/h8-9,13,18H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWUTPKLHJWFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(4-chloro-3-methylphenoxy)pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)
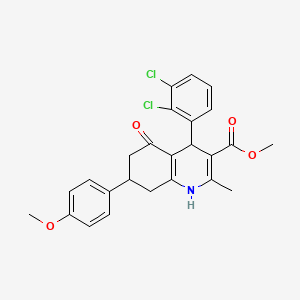
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)
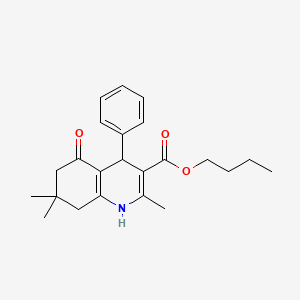
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)
![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)
